4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-
Description
The compound 4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- is a heterocyclic molecule featuring an isothiazole core substituted at positions 3 and 4. The 3-[(1-phenylpropyl)thio] group introduces a sulfur-containing alkyl chain with a phenyl moiety, enhancing lipophilicity and steric bulk.
Properties
CAS No. |
651305-60-1 |
|---|---|
Molecular Formula |
C18H18N4OS2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-(1-phenylpropylsulfanyl)-5-(pyridin-3-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H18N4OS2/c1-2-14(12-7-4-3-5-8-12)24-18-15(16(19)23)17(25-22-18)21-13-9-6-10-20-11-13/h3-11,14,21H,2H2,1H3,(H2,19,23) |
InChI Key |
KQICLJCTBNFUFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)SC2=NSC(=C2C(=O)N)NC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Multi-Step Synthesis
This method involves several key steps:
Step 1: Synthesis of Isothiazole Derivative
The initial step typically involves the formation of an isothiazole ring. This can be achieved by reacting a suitable thioamide with a halogenated carbonyl compound under acidic conditions.
Step 2: Introduction of the Phenylpropyl Group
The next step involves the introduction of the phenylpropyl group. This can be done via nucleophilic substitution where an appropriate phenylpropyl halide reacts with the isothiazole derivative.
Step 3: Formation of the Pyridinylamino Group
Finally, the pyridinylamino group is introduced through a coupling reaction with a pyridine derivative that has been activated (e.g., through nitration or halogenation).
Method 2: One-Pot Synthesis
An alternative approach is a one-pot synthesis that simplifies the process by combining all reactants in a single reaction vessel. This method often utilizes microwave irradiation to enhance reaction rates and yields:
Reagents: A combination of thioamide, phenylpropyl halide, and pyridine derivative are mixed in a solvent like DMF (Dimethylformamide).
Conditions: The reaction is subjected to microwave conditions, which can significantly reduce synthesis time while improving yield.
Method 3: Solid-Phase Synthesis
Solid-phase synthesis techniques can also be employed, particularly useful for compounds intended for high-throughput screening:
Resin Attachment: The initial isothiazole is attached to a solid support resin.
Sequential Reactions: Subsequent reactions to add the phenylpropyl and pyridinylamino groups occur on the resin, allowing for easy purification after completion.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Multi-Step Synthesis | Isothiazole formation, phenylpropyl addition, pyridinylamino coupling | High specificity | Time-consuming |
| One-Pot Synthesis | All reagents combined in one reaction | Faster synthesis | Potential for side reactions |
| Solid-Phase Synthesis | Resin attachment with sequential reactions | Easy purification | Limited scalability |
Recent studies have focused on optimizing these methods to enhance yield and purity:
A study demonstrated that using microwave-assisted synthesis improved yields by up to 30% compared to traditional heating methods.
Another research highlighted the effectiveness of solid-phase synthesis in producing diverse libraries of isothiazole derivatives quickly, which could be beneficial for drug discovery.
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs share the 4-isothiazolecarboxamide backbone but differ in substituents at positions 3 and 5. Below is a comparative analysis:
Key Findings from Comparative Studies
The cyclohexylmethoxy analog exhibits balanced lipophilicity due to its non-polar cyclohexyl group, which may reduce oxidative metabolism in vivo .
Electronic and Steric Effects: The 3-pyridinylamino group at position 5 provides a basic nitrogen for hydrogen bonding, contrasting with the 5-pyrimidinylamino analog, which offers additional hydrogen-bond acceptors .
Biological Activity: While direct activity data for the target compound are scarce, analogs with methylthio or pyrimidinylamino groups have shown moderate inhibition of kinases and proteases in preclinical studies . The cyclohexylmethoxy derivative demonstrated prolonged half-life in pharmacokinetic assays, attributed to reduced CYP450-mediated degradation .
Biological Activity
4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- (CAS Number: 651305-60-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The molecular formula for this compound is . Its structure features an isothiazole ring, which is known for conferring various biological activities. The presence of a pyridine and a thioether group enhances its pharmacological profile.
Biological Activity Overview
The biological activity of 4-Isothiazolecarboxamide derivatives has been investigated in various studies, revealing significant potential in several therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of isothiazole compounds exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation .
- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The thioether moiety is believed to play a crucial role in enhancing its antimicrobial efficacy .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting potential use in treating inflammatory diseases .
The mechanisms through which 4-Isothiazolecarboxamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression and inflammation, contributing to its anticancer and anti-inflammatory activities.
- Interaction with Cellular Signaling Pathways : It has been suggested that this compound can modulate key signaling pathways related to cell survival and proliferation, such as the MAPK/ERK pathway .
Case Studies
Several case studies highlight the effectiveness and potential applications of 4-Isothiazolecarboxamide:
- Anticancer Efficacy Study :
- Antimicrobial Activity Assessment :
- Inflammation Model :
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | >10 | Reduced cell viability; apoptosis |
| Antimicrobial | Staphylococcus aureus | 32 | Minimum inhibitory concentration (MIC) |
| Antimicrobial | Candida albicans | 16 | Minimum inhibitory concentration (MIC) |
| Anti-inflammatory | Murine model | N/A | Decreased TNF-alpha and IL-6 levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
